(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine
Overview
Description
(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and an isopropylamine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-chloro-6-methylpyrimidine.
Reaction with Isopropylamine: The 2-amino-4-chloro-6-methylpyrimidine is reacted with isopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropylamine group, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine: Similar structure but with an ethyl group instead of an isopropyl group.
2-Amino-4-chloro-6-methylpyrimidine: Lacks the isopropylamine group.
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: Contains an iodine atom at the 5-position instead of an isopropylamine group.
Uniqueness
(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine is unique due to the presence of the isopropylamine group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-chloro-6-methyl-N-propan-2-ylpyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-5(2)10-8-11-6(3)4-7(9)12-8/h4-5H,1-3H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEOPLZPFJUQNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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